An In-Depth Technical Guide to Dithiothreitol (DTT) and its Oxidized Form, (4S,5S)-1,2-Dithiane-4,5-diol
An In-Depth Technical Guide to Dithiothreitol (DTT) and its Oxidized Form, (4S,5S)-1,2-Dithiane-4,5-diol
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the widely used reducing agent Dithiothreitol (DTT), also known as Cleland's reagent. A significant focus is placed on its redox chemistry, leading to the formation of its oxidized, cyclic disulfide form, trans-4,5-dihydroxy-1,2-dithiane. This document is intended for researchers, scientists, and drug development professionals who utilize DTT in their workflows and seek a deeper understanding of its chemical behavior and the properties of its oxidized product.
Introduction: The Significance of Dithiothreitol (DTT)
Dithiothreitol (DTT) is a small-molecule redox reagent that has become indispensable in the fields of biochemistry and molecular biology.[1][2][3] Its primary utility lies in its ability to reduce disulfide bonds to sulfhydryl groups, thereby protecting thiol groups from oxidation.[1] This property is crucial for maintaining the native structure and function of proteins and enzymes, preventing the formation of intermolecular and intramolecular disulfide bonds between cysteine residues.[4] DTT is favored over other thiol-containing reducing agents like 2-mercaptoethanol due to its lower volatility, less pungent odor, and higher efficacy at lower concentrations.[1][5]
The power of DTT as a reducing agent is intrinsically linked to the stability of its oxidized form, a six-membered ring containing a disulfide bond, known as trans-4,5-dihydroxy-1,2-dithiane.[2][4] The high propensity of DTT to form this stable cyclic structure drives the reduction of other disulfide bonds.[2] This guide will delve into the specifics of both the reduced (DTT) and oxidized ((4S,5S)-1,2-Dithiane-4,5-diol) forms of this important chemical entity.
Chemical Structure and Stereochemistry
DTT is the common name for (2S,3S)-1,4-dimercapto-2,3-butanediol. The name "dithiothreitol" is derived from its four-carbon parent sugar, threose. It has a stereoisomer (epimer) called dithioerythritol (DTE).[2] The commercially available DTT is typically a racemic mixture (D,L-DTT) and is optically inactive.[1]
Upon oxidation, DTT forms a stable intramolecular disulfide bond, resulting in a cyclic compound. The specific stereoisomer of interest, (4S,5S)-1,2-Dithiane-4,5-diol, is the trans-isomer formed from the oxidation of the corresponding stereoisomer of DTT.[6][7] It is an enantiomer of (4R,5R)-1,2-dithiane-4,5-diol.[6][7][8]
Figure 1: Redox cycle of Dithiothreitol (DTT).
Chemical and Physical Properties
A summary of the key chemical and physical properties of both DTT and its oxidized form is presented below for easy comparison.
| Property | Dithiothreitol (DTT) | (4S,5S)-1,2-Dithiane-4,5-diol (Oxidized DTT) |
| Molecular Formula | C4H10O2S2 | C4H8O2S2 |
| Molecular Weight | 154.25 g/mol | 152.24 g/mol |
| Appearance | White crystalline powder | White to off-white solid powder[6] |
| Melting Point | 42-43 °C | 130-132 °C[6] |
| Solubility | Soluble in water (50 mg/ml), ethanol, acetone, chloroform, and ether.[3][5] | Soluble in DMSO and ethanol (20 mg/mL).[9] |
| pKa of Thiol Groups | 9.2 and 10.1 | N/A |
| Redox Potential (pH 7) | -0.33 V[2] | N/A |
The Mechanism of Disulfide Reduction
The reducing power of DTT is most effective at pH values above 7, as the thiolate form (-S⁻) is the reactive species.[2][4] The reduction of a disulfide bond by DTT is a two-step process involving thiol-disulfide exchange reactions.
-
Initial Attack: One of the thiol groups of DTT attacks the target disulfide bond, forming a mixed-disulfide intermediate.
-
Intramolecular Cyclization: The second thiol group of the same DTT molecule then attacks the sulfur atom of the mixed disulfide, leading to the formation of the stable six-membered ring of oxidized DTT and the release of the reduced target molecule.
The high propensity for this intramolecular cyclization is the thermodynamic driving force behind the potent reducing activity of DTT.[2]
Figure 2: Mechanism of disulfide bond reduction by DTT.
Synthesis and Preparation
Synthesis of Dithiothreitol (DTT)
Historically, DTT was synthesized via the sulfidation of 1,4-dibromo-2,3-butanediol. Modern industrial syntheses often utilize epoxides and hydrogen sulfide for a more efficient and less hazardous process.[4]
Preparation of (4S,5S)-1,2-Dithiane-4,5-diol
The oxidized form of DTT can be prepared by the controlled oxidation of the corresponding DTT stereoisomer. One documented method involves bubbling oxygen through a solution of (2R,3R)‐1,4‐dimercaptobutane‐2,3‐diol and potassium hydroxide in a methanol/water mixture for an extended period.[9] The addition of water and subsequent cooling leads to the crystallization of the product.[9]
It is important to note that DTT is susceptible to air oxidation, and therefore should be stored under an inert atmosphere.[4] The rate of oxidation is slower at lower temperatures.[4] The stability of DTT solutions is pH-dependent, with a significantly shorter half-life at alkaline pH.[4] For instance, at 20°C, the half-life is 40 hours at pH 6.5 but only 1.4 hours at pH 8.5.[4] The presence of metal chelators like EDTA can extend the stability of DTT solutions.[4]
Experimental Protocols and Characterization
Protocol for Protein Reduction Prior to Electrophoresis
-
Prepare a 1 M stock solution of DTT: Dissolve 1.54 g of DTT in 10 mL of deionized water. Store in aliquots at -20°C.
-
Sample Preparation: To your protein sample in loading buffer, add the DTT stock solution to a final concentration of 100 mM.
-
Incubation: Heat the sample at 70-100°C for 5-10 minutes.
-
Analysis: The sample is now ready for loading onto a polyacrylamide gel for electrophoresis (SDS-PAGE).
Causality: The high concentration of DTT and the elevated temperature ensure the complete and rapid reduction of all disulfide bonds within the protein sample, leading to accurate molecular weight determination.
Characterization of (4S,5S)-1,2-Dithiane-4,5-diol
The structure and purity of synthesized or purchased (4S,5S)-1,2-Dithiane-4,5-diol can be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (in DMSO-d₆) | Signals corresponding to the methine protons adjacent to the hydroxyl groups and the methylene protons of the dithiane ring. A representative spectrum shows a prominent peak around 5.23 ppm.[10] |
| ¹³C NMR | Signals for the two distinct carbon environments: the hydroxyl-bearing methine carbons and the methylene carbons. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 152, corresponding to the molecular weight of the compound.[10] |
| Melting Point Analysis | A sharp melting point in the range of 130-132°C indicates high purity.[6] |
Biological Activity and Applications
While the primary role of DTT is as a reducing agent in biochemical assays, its oxidized form, trans-4,5-dihydroxy-1,2-dithiane, has also been investigated for certain biological activities. It has been described as a strong reducing agent with the ability to elicit a molecular stress response by activating stress-responsive genes.[6][11] Furthermore, it has been used in the preparation of 1,2-dithiolane compounds with potential applications in neuroprotection, autoimmune diseases, and cancer.[6]
Conclusion
Dithiothreitol is a powerful and versatile reducing agent that is fundamental to a vast array of applications in life sciences research. Its efficacy is directly tied to the thermodynamic stability of its oxidized cyclic disulfide form, trans-4,5-dihydroxy-1,2-dithiane. A thorough understanding of the chemical properties of both the reduced and oxidized forms of DTT, as well as the mechanism of their interconversion, is crucial for the successful design and execution of experiments involving proteins and other biological macromolecules.
References
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The Good Scents Company. (n.d.). 2,5-dihydroxy-1,4-dithiane. Retrieved from [Link]
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ResearchGate. (n.d.). (4R,5R)‐1,2‐Dithiane‐4,5‐diol. Retrieved from [Link]
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PubChem. (n.d.). (4S,5S)-1,2-dithiane-4,5-diol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
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PubChem. (n.d.). (4R,5R)-1,2-dithiane-4,5-diol. Retrieved from [Link]
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Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]
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Interchim. (n.d.). DTT (DithioThreitol). Retrieved from [Link]
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